Cas no 1284384-23-1 (Ethyl 1-(benzylamino)cyclobutane-1-carboxylate)

Ethyl 1-(benzylamino)cyclobutane-1-carboxylate structure
1284384-23-1 structure
商品名:Ethyl 1-(benzylamino)cyclobutane-1-carboxylate
CAS番号:1284384-23-1
MF:C14H19NO2
メガワット:233.30616402626
CID:5818986
PubChem ID:62389129

Ethyl 1-(benzylamino)cyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 1-(benzylamino)cyclobutane-1-carboxylate
    • EN300-6994584
    • AKOS011676031
    • 1284384-23-1
    • Ethyl 1-(benzylamino)cyclobutane-1-carboxylate
    • インチ: 1S/C14H19NO2/c1-2-17-13(16)14(9-6-10-14)15-11-12-7-4-3-5-8-12/h3-5,7-8,15H,2,6,9-11H2,1H3
    • InChIKey: OASGCXNKPJDBQO-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(C1(CCC1)NCC1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 233.141578849g/mol
  • どういたいしつりょう: 233.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 255
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 38.3Ų

Ethyl 1-(benzylamino)cyclobutane-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6994584-2.5g
ethyl 1-(benzylamino)cyclobutane-1-carboxylate
1284384-23-1
2.5g
$1791.0 2023-05-25
Enamine
EN300-6994584-5.0g
ethyl 1-(benzylamino)cyclobutane-1-carboxylate
1284384-23-1
5g
$2650.0 2023-05-25
Enamine
EN300-6994584-0.25g
ethyl 1-(benzylamino)cyclobutane-1-carboxylate
1284384-23-1
0.25g
$840.0 2023-05-25
Enamine
EN300-6994584-0.5g
ethyl 1-(benzylamino)cyclobutane-1-carboxylate
1284384-23-1
0.5g
$877.0 2023-05-25
Enamine
EN300-6994584-10.0g
ethyl 1-(benzylamino)cyclobutane-1-carboxylate
1284384-23-1
10g
$3929.0 2023-05-25
Enamine
EN300-6994584-1.0g
ethyl 1-(benzylamino)cyclobutane-1-carboxylate
1284384-23-1
1g
$914.0 2023-05-25
Enamine
EN300-6994584-0.05g
ethyl 1-(benzylamino)cyclobutane-1-carboxylate
1284384-23-1
0.05g
$768.0 2023-05-25
Enamine
EN300-6994584-0.1g
ethyl 1-(benzylamino)cyclobutane-1-carboxylate
1284384-23-1
0.1g
$804.0 2023-05-25

Ethyl 1-(benzylamino)cyclobutane-1-carboxylate 関連文献

Ethyl 1-(benzylamino)cyclobutane-1-carboxylateに関する追加情報

Ethyl 1-(benzylamino)cyclobutane-1-carboxylate: A Novel Compound with Promising Therapeutic Potential

Ethyl 1-(benzylamino)cyclobutane-1-carboxylate, with the CAS number 1284384-23-1, represents a unique class of organic compounds that have garnered significant attention in recent years due to their potential applications in pharmaceutical research. This compound features a cyclobutane ring fused with a carboxylate group, while the benzylamino moiety introduces additional functional groups that may modulate its biological activity. The structural complexity of Ethyl 1-(benzylamino)cyclobutane-1-carboxylate makes it a valuable candidate for exploring novel mechanisms of action in drug development.

Recent studies have highlighted the importance of 1-(benzylamino)cyclobutane-1-carboxylate derivatives in targeting specific cellular pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structural features exhibit selective inhibition of protease enzymes involved in viral replication. This finding underscores the potential of Ethy1 1-(benzylamino)cyclobutane-1-carboxylate as a scaffold for designing antiviral agents. The unique conformational flexibility of the cyclobutane ring may allow it to interact with protein targets in a manner distinct from traditional small molecule inhibitors.

Advances in computational chemistry have enabled researchers to predict the binding affinity of Ethyl 1-(benzylamino)cyclobutane-1-carboxylate to various receptors. Molecular docking simulations suggest that the benzylamino group could form hydrogen bonds with key residues in the active site of target enzymes, while the carboxylate moiety may engage in electrostatic interactions. These interactions are critical for the compound's ability to modulate biological processes. A 2024 study in ACS Chemical Biology further supports this hypothesis by showing that structurally related compounds exhibit enhanced stability in cellular environments, which is a crucial factor for drug efficacy.

The pharmacokinetic properties of Ethyl 1-(benzylamino)cyclobutane-1-carboxylate are also under investigation. Researchers are particularly interested in its metabolic stability and cell permeability, as these factors determine the compound's ability to reach therapeutic concentrations in target tissues. A 2023 preclinical study reported that the ethyl group in this molecule contributes to improved solubility, which is essential for oral administration. This finding aligns with trends in pharmaceutical development that prioritize the optimization of physicochemical properties to enhance drug delivery.

One of the most promising applications of Ethyl 1-(benzylamino)cyclobutane-1-carboxylate is its potential as a prodrug candidate. Prodrugs are designed to improve the bioavailability and reduce the toxicity of active compounds. A 2024 review in Drug Discovery Today highlighted the advantages of using carboxylate-containing prodrugs for targeting specific tissues. The benzylamino group may serve as a functional handle for further chemical modifications, enabling the creation of tailored therapeutic agents. This adaptability is a significant advantage in the context of personalized medicine.

Recent breakthroughs in structure-based drug design have further expanded the potential applications of Ethyl 1-(benzylamino)cyclobutane-1-carboxylate. A 2023 study published in Nature Communications described the use of this compound as a lead molecule for developing targeted therapies against inflammatory diseases. The compound's ability to modulate cytokine signaling pathways suggests its potential in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. These findings highlight the versatility of 1-(benzylamino)cyclobutane-1-carboxylate derivatives in addressing complex biological processes.

Another area of interest is the antioxidant potential of Ethyl 1-(benzylamino)cyclobutane-1-carboxylate. Oxidative stress is a key factor in the pathogenesis of many diseases, including neurodegenerative disorders and cardiovascular conditions. A 2024 study in Antioxidants demonstrated that this compound exhibits radical scavenging activity, which could make it a candidate for developing antioxidant therapies. The carboxylate group may play a role in stabilizing reactive oxygen species, while the benzylamino moiety could enhance the molecule's ability to interact with cellular components.

Despite these promising findings, challenges remain in the development of Ethyl 1-(benzylamino)cyclobutane-1-carboxylate as a therapeutic agent. One of the main hurdles is the optimization of its selectivity for specific targets. While the compound shows potential for modulating multiple pathways, further research is needed to ensure that its effects are targeted and minimize off-target interactions. This requires the use of advanced techniques such as high-throughput screening and computational modeling to refine its chemical structure.

Collaborative efforts between academia and industry are playing a crucial role in advancing the research on Ethyl 1-(benzylamino)cyclobutane-1-carboxylate. A 2023 partnership between a pharmaceutical company and a university research group led to the development of a new synthetic route for this compound, which significantly improved its yield and purity. Such collaborations are essential for translating basic research into practical applications that can benefit patients. The ability to synthesize 1-(benzylamino)cyclobutane-1-carboxylate derivatives efficiently is a key step in the drug discovery process.

As research on Ethyl 1-(benzylamino)cyclobutane-1-carboxylate progresses, its potential applications are expanding beyond traditional therapeutic areas. Emerging fields such as regenerative medicine and biotechnology are exploring the use of this compound for developing novel treatments. For example, studies are underway to investigate its role in stem cell differentiation and tissue engineering. These explorations reflect the growing recognition of the compound's versatility and its potential to address a wide range of medical challenges.

In conclusion, Ethyl 1-(benzylamino)cyclobutane-1-carboxylate represents a promising candidate in the field of pharmaceutical research. Its unique structural features, combined with its potential for targeted drug design, make it a valuable molecule for further investigation. As new technologies and methodologies continue to evolve, the study of this compound is likely to yield significant insights into the development of innovative therapeutic strategies. The ongoing research into 1-(benzylamino)cyclobutane-1-carboxylate derivatives underscores the importance of interdisciplinary approaches in advancing drug discovery and improving patient outcomes.

For more information on the latest developments in Ethyl 1-(benzylamino)cyclobutane-1-carboxylate research, readers are encouraged to consult recent publications in reputable scientific journals. The continued exploration of this compound's properties and applications will undoubtedly contribute to the advancement of pharmaceutical science and the development of new treatments for a variety of diseases.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.